molecular formula C36H62GdN5O21 B10832324 Gadobenate Dimeglumine CAS No. 172504-22-2

Gadobenate Dimeglumine

Cat. No.: B10832324
CAS No.: 172504-22-2
M. Wt: 1058.1 g/mol
InChI Key: OCDAWJYGVOLXGZ-VPVMAENOSA-K
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Description

Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the liver, central nervous system, and blood vessels. This compound is known for its high relaxivity, which improves the quality of MRI images by altering the magnetic properties of nearby water molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the complexation of gadolinium ions with a ligand, typically a derivative of diethylenetriaminepentaacetic acid (DTPA). The process includes several steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions:

    Reagents: Diethylenetriamine, formaldehyde, chloroacetic acid, gadolinium chloride.

    Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products: The major product of these reactions is the gadolinium complex, which is the active component in MRI contrast agents .

Scientific Research Applications

Gadobenate dimeglumine has a wide range of applications in scientific research:

    Chemistry: Used as a contrast agent in MRI to study the structure and function of various chemical compounds.

    Biology: Helps in visualizing biological tissues and understanding physiological processes.

    Medicine: Widely used in clinical diagnostics to detect abnormalities in the liver, brain, and blood vessels. .

    Industry: Employed in the development of new imaging techniques and contrast agents

Mechanism of Action

Gadobenate dimeglumine works by altering the magnetic properties of water molecules in its vicinity. When exposed to an external magnetic field, the gadolinium ion induces a local magnetic field, which disrupts the spin characteristics of nearby water protons. This disruption enhances the contrast in MRI images, making it easier to visualize internal structures .

Comparison with Similar Compounds

Uniqueness: Gadobenate dimeglumine stands out due to its higher relaxivity, which provides better image contrast and detail. It also has a unique benzene ring structure that enhances its protein-binding properties, making it particularly effective for liver imaging .

Properties

CAS No.

172504-22-2

Molecular Formula

C36H62GdN5O21

Molecular Weight

1058.1 g/mol

IUPAC Name

2-[2-[carboxylatomethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1

InChI Key

OCDAWJYGVOLXGZ-VPVMAENOSA-K

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

Color/Form

Hygroscopic powder

density

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

melting_point

124 °C

Related CAS

113662-23-0 (Parent)

solubility

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

Origin of Product

United States

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